molecular formula C8H8F3N3O2 B13517856 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid

Cat. No.: B13517856
M. Wt: 235.16 g/mol
InChI Key: LAQJONBMLIFFLK-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a trifluoromethyl group and a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This multi-component reaction is metal-free and features broad substrate scope, high efficiency, and scalability . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which is catalyst-free and eco-friendly .

Industrial Production Methods

For industrial production, the synthesis route typically involves the use of readily available starting materials and simple reaction conditions. For example, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate, and palladium/carbon . Reaction conditions often involve heating, refluxing, and the use of catalysts or microwave irradiation .

Major Products

The major products formed from these reactions include various derivatives of the parent compound, such as oxidized, reduced, or substituted triazolopyridines .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4) and kinases like c-Met and VEGFR-2 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid is unique due to its specific trifluoromethyl group and the fused triazole-pyridine ring system. This unique structure imparts distinct physicochemical and pharmacological properties, such as enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.16 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-2-1-4(6(15)16)3-14(5)7/h4H,1-3H2,(H,15,16)

InChI Key

LAQJONBMLIFFLK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2CC1C(=O)O)C(F)(F)F

Origin of Product

United States

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